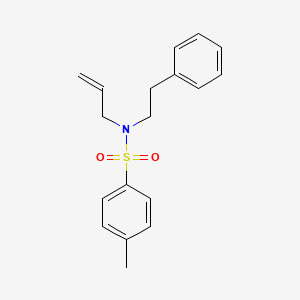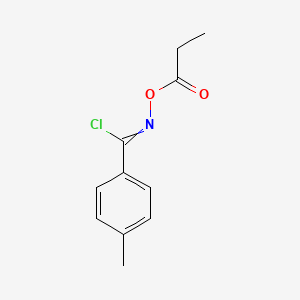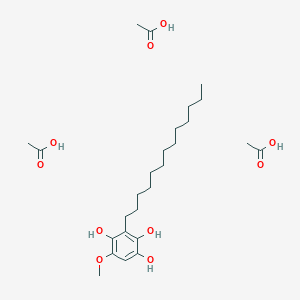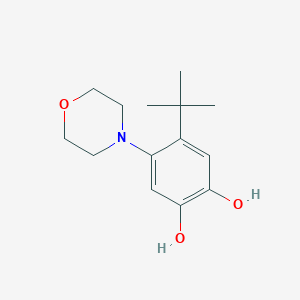![molecular formula C30H25N3O4 B14584944 N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide CAS No. 61123-67-9](/img/structure/B14584944.png)
N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide is a complex organic compound that features a combination of ethoxyphenyl, indole, phenyl, and nitrobenzamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the ethoxyphenyl and nitrobenzamide groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Methoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide
- N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-aminobenzamide
- N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-chlorobenzamide
Uniqueness
N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
61123-67-9 |
|---|---|
Molekularformel |
C30H25N3O4 |
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
N-(4-ethoxyphenyl)-N-[1H-indol-3-yl(phenyl)methyl]-4-nitrobenzamide |
InChI |
InChI=1S/C30H25N3O4/c1-2-37-25-18-16-23(17-19-25)32(30(34)22-12-14-24(15-13-22)33(35)36)29(21-8-4-3-5-9-21)27-20-31-28-11-7-6-10-26(27)28/h3-20,29,31H,2H2,1H3 |
InChI-Schlüssel |
SLCDTMZRTRZOQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N(C(C2=CC=CC=C2)C3=CNC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2,2-Trifluoro-N-(4'-pentanoyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B14584879.png)
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cycloheptan-1-one](/img/structure/B14584890.png)

![N-[(2-Fluorophenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14584899.png)
![4-[4-(6-Methylheptyl)piperidin-1-yl]butan-1-ol;hydrochloride](/img/structure/B14584901.png)

![2-{(E)-[(4-Chlorophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid](/img/structure/B14584906.png)
![2-Phenylthieno[2,3-b]furan-5-carboxylic acid](/img/structure/B14584910.png)

![3-Ethyl-2-propylbenzo[h]quinoline](/img/structure/B14584930.png)
![2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyridin-3-ol](/img/structure/B14584933.png)

